

Sulfamerazine-13C6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulfamerazine-13C6

Cat. No.: B1513439

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CAS Number: 1196157-80-8

This technical guide provides an in-depth overview of **Sulfamerazine-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of sulfamerazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and biological interactions.

Core Compound Data

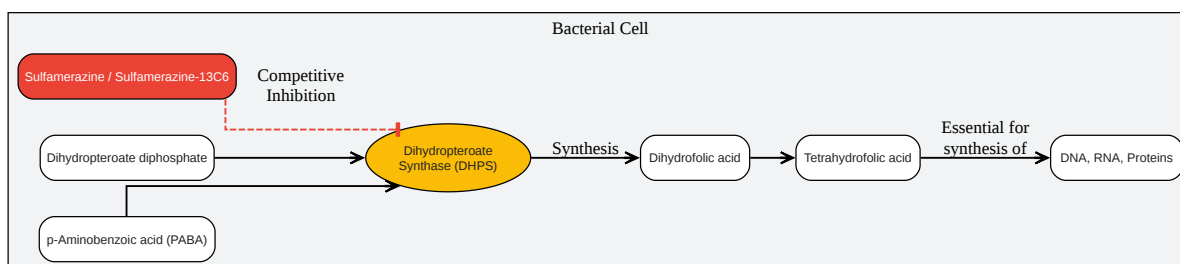
Sulfamerazine-13C6 is a labeled version of the sulfonamide antibiotic, sulfamerazine. The incorporation of six carbon-13 atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Property	Value	Reference
CAS Number	1196157-80-8	[1]
Molecular Formula	C ₅ ¹³ C ₆ H ₁₂ N ₄ O ₂ S	[1]
Molecular Weight	270.26 g/mol	[1]
Synonyms	Benzene-1,2,3,4,5,6- ¹³ C ₆ -sulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-	[2]

Mechanism of Action and Biological Relevance

Sulfamerazine, the unlabeled counterpart, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfamerazine exhibits a bacteriostatic effect. The biological action of **Sulfamerazine-13C6** is identical to that of sulfamerazine.

While the primary target of sulfamerazine is bacterial, some sulfonamides have been shown to exert immunomodulatory effects on host cells. Studies on the related compound sulfamethazine have demonstrated an influence on the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like TNF- α . [4][5][6][7]



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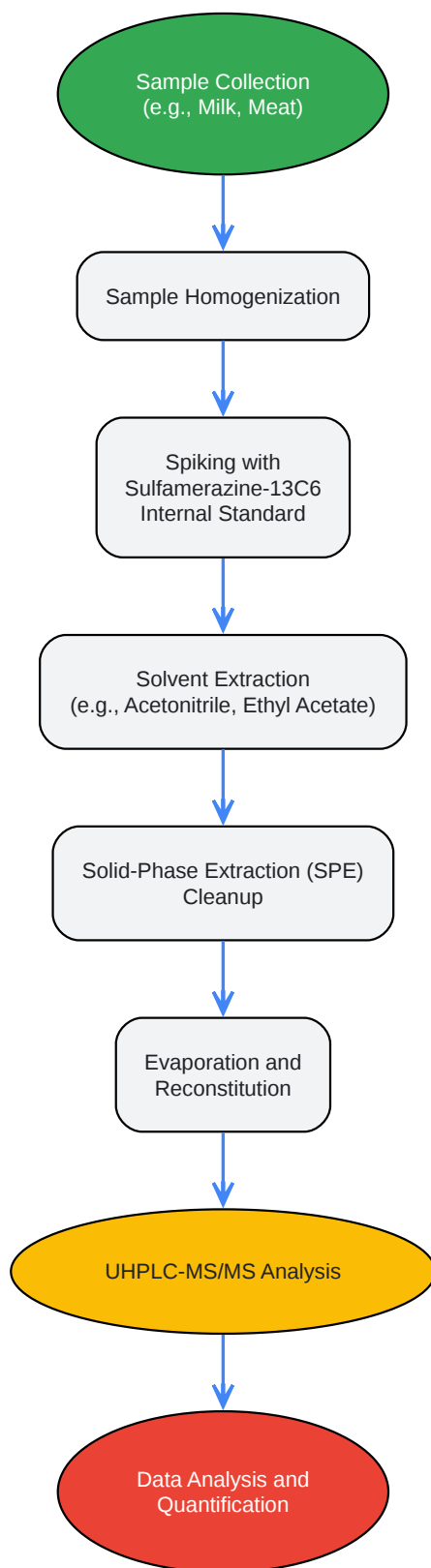
Diagram 1: Mechanism of Action of Sulfamerazine.

Experimental Protocols

Sulfamerazine-13C6 is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of sulfamerazine residues in various biological and food matrices.

General Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of sulfamerazine in food products using **Sulfamerazine-¹³C₆** as an internal standard.



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Diagram 2: General Experimental Workflow.

Detailed Protocol for Sulfamerazine Determination in Meat

This protocol is a composite based on methodologies described for the analysis of sulfonamides in meat products.[8][9][10][11]

1. Sample Preparation and Extraction:

- Weigh 2.5 ± 0.1 g of homogenized meat tissue into a 50 mL polypropylene centrifuge tube.
[12]
- Fortify the sample with a known concentration of **Sulfamerazine- $^{13}\text{C}_6$** solution (e.g., 100 μL of a 2.50 $\mu\text{g/mL}$ solution to yield a 0.10 ppm concentration of the internal standard).[12]
- Allow the sample to stand for 15 minutes to equilibrate.[12]
- Add 10 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Repeat the extraction process with another 10 mL of ethyl acetate.
- Combine the supernatants.

2. Liquid-Liquid Partitioning:

- Add 5 mL of glycine buffer and vortex for 1 minute.
- Centrifuge and discard the organic (upper) layer.
- Adjust the pH of the aqueous layer to 5.0 with acetic acid.
- Add 10 mL of methylene chloride and vortex for 1 minute.
- Centrifuge and collect the organic (lower) layer.

- Repeat the extraction with another 10 mL of methylene chloride.
- Combine the organic extracts.

3. Evaporation and Reconstitution:

- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. UHPLC-MS/MS Analysis:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
- Injection Volume: 10 µL.
- Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for both sulfamerazine and **Sulfamerazine-13C6**.

Detailed Protocol for Sulfamerazine Determination in Milk

This protocol is adapted from methods for sulfonamide analysis in dairy products.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

1. Sample Preparation and Extraction:

- Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.
- Add a known amount of **Sulfamerazine-13C6** internal standard solution.
- Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[\[13\]](#)

- Vortex vigorously for 2 minutes to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.[\[13\]](#)

2. Fat Removal and Clean-up:

- Transfer the supernatant to a new tube.
- Add 5 mL of n-hexane and vortex for 1 minute to remove lipids.
- Centrifuge and discard the upper hexane layer.
- Transfer the lower layer to a clean tube.

3. Evaporation and Reconstitution:

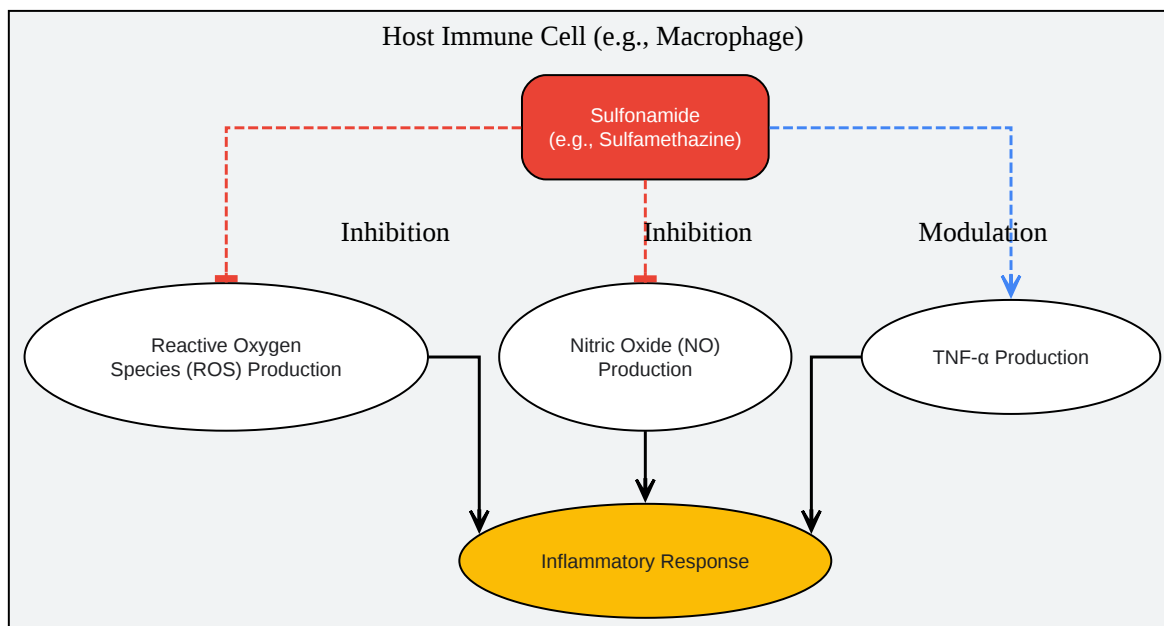
- Evaporate the solvent under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a 10% methanol/water mixture.[\[13\]](#)

4. UHPLC-MS/MS Analysis:

- The analytical conditions are similar to those described for meat analysis, with potential adjustments to the gradient program to optimize separation for the milk matrix.

Potential Host Cell Interactions

While the primary mechanism of sulfamerazine is antibacterial, related sulfonamides have been shown to modulate host immune responses. This is a critical consideration for drug development professionals. The following diagram illustrates a potential pathway for the immunomodulatory effects of sulfonamides.



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Diagram 3: Potential Immunomodulatory Effects.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and matrices.

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